Flusulfinam
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Overview
Description
Flusulfinam is a novel amide herbicide primarily used in rice cultivation to control various weed species such as barnyardgrass (Echinochloa crusgalli), crabgrass (Digitaria sanguinalis), and Chinese sprangletop (Leptochloa chinensis) . It is known for its high efficacy and safety in rice fields, making it a valuable tool for farmers.
Preparation Methods
Flusulfinam is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a 1,3,4-oxadiazole ring and a trifluoromethylbenzamide moiety. The synthetic route typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This is achieved by reacting appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents.
Coupling reactions: The final step involves coupling the oxadiazole ring with the benzamide moiety to form this compound.
Industrial production methods for this compound involve scaling up these reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Flusulfinam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Flusulfinam has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of amide herbicides and their interactions with various reagents.
Biology: this compound is used to investigate the effects of herbicides on plant physiology and weed resistance mechanisms.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases.
Mechanism of Action
Flusulfinam exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of carotenoids, which are essential pigments for photosynthesis. By inhibiting HPPD, this compound disrupts the production of carotenoids, leading to the bleaching and eventual death of the target weeds . The molecular targets and pathways involved in this process include the HPPD enzyme and the carotenoid biosynthesis pathway.
Comparison with Similar Compounds
Flusulfinam is unique among amide herbicides due to its high efficacy and safety profile in rice fields. Similar compounds include:
Flufenoximacil: Another amide herbicide with a similar mode of action but different chemical structure.
Iptriazopyrid: A newly developed amide herbicide with comparable herbicidal activity.
Cypyrafluone: An amide herbicide with a different target enzyme but similar application in rice fields
This compound stands out due to its superior safety for rice crops and its effectiveness against a broad spectrum of weed species.
Properties
Molecular Formula |
C14H13F4N3O3S |
---|---|
Molecular Weight |
379.33 g/mol |
IUPAC Name |
2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-propylsulfinyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H13F4N3O3S/c1-3-6-25(23)11-9(14(16,17)18)5-4-8(10(11)15)12(22)19-13-21-20-7(2)24-13/h4-5H,3,6H2,1-2H3,(H,19,21,22) |
InChI Key |
PWQIRGHRDYHXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=C(C=CC(=C1F)C(=O)NC2=NN=C(O2)C)C(F)(F)F |
Origin of Product |
United States |
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